3-(2-Bromovinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromovinyl)phenol is an organic compound with the molecular formula C8H7BrO It is a substituted phenol where a bromovinyl group is attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Bromovinyl)phenol can be synthesized through several methods. One common approach involves the bromination of 3-vinylphenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the vinyl position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromovinyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The bromovinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Oxidizing agents such as potassium permanganate or Fremy’s salt.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nitration: 3-(2-Bromovinyl)-4-nitrophenol
Oxidation: 3-(2-Bromovinyl)quinone
Reduction: 3-(2-Ethyl)phenol
Scientific Research Applications
3-(2-Bromovinyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromovinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromovinyl group can participate in electrophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to potential biological effects.
Comparison with Similar Compounds
3-Vinylphenol: Lacks the bromine atom, making it less reactive in certain electrophilic reactions.
4-Bromophenol: Has the bromine atom directly attached to the phenol ring, leading to different reactivity and applications.
2-Bromophenol: The bromine atom is in the ortho position relative to the hydroxyl group, affecting its chemical behavior.
Uniqueness: 3-(2-Bromovinyl)phenol is unique due to the presence of both a bromine atom and a vinyl group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[(E)-2-bromoethenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-6,10H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBYKOQITZPVFN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.